molecular formula C25H32N2O6 B12774486 7-Acetoxymitragynine CAS No. 174418-81-6

7-Acetoxymitragynine

Cat. No.: B12774486
CAS No.: 174418-81-6
M. Wt: 456.5 g/mol
InChI Key: RJTCCQKAKCMBTR-XBULZMPJSA-N
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Description

7-Acetoxymitragynine is a naturally occurring indole alkaloid found in the leaves of the Mitragyna speciosa plant, commonly known as kratom. This compound is a derivative of mitragynine and is known for its potent analgesic properties. It has garnered significant interest due to its potential therapeutic applications and unique pharmacological profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Acetoxymitragynine typically involves the acetylation of mitragynine. One common method is to react mitragynine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified using column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of mitragynine from kratom leaves, followed by its chemical modification through acetylation. The use of large-scale reactors and purification systems ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

7-Acetoxymitragynine undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound to 7-hydroxymitragynine.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include 7-hydroxymitragynine, which is known for its enhanced potency compared to mitragynine, and other derivatives with modified pharmacological properties.

Scientific Research Applications

    Chemistry: It serves as a precursor for synthesizing other bioactive compounds.

    Biology: Research focuses on its interaction with opioid receptors and its effects on cellular pathways.

    Medicine: It is investigated for its analgesic properties and potential use in pain management.

    Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

7-Acetoxymitragynine exerts its effects primarily through its interaction with opioid receptors. It acts as a partial agonist at the μ-opioid receptor and as an antagonist at the δ- and κ-opioid receptors. This dual action contributes to its analgesic properties while minimizing side effects such as respiratory depression. The compound also influences various molecular pathways, including the inhibition of adenylate cyclase and modulation of ion channels.

Comparison with Similar Compounds

Similar Compounds

    Mitragynine: The parent compound of 7-Acetoxymitragynine, known for its analgesic and stimulant effects.

    7-Hydroxymitragynine: A more potent derivative with stronger analgesic properties.

    Speciogynine: Another alkaloid found in kratom with distinct pharmacological effects.

Uniqueness

This compound is unique due to its balanced interaction with multiple opioid receptors, providing effective pain relief with a lower risk of side effects. Its acetoxy group enhances its pharmacokinetic properties, making it a valuable compound for therapeutic applications.

Properties

CAS No.

174418-81-6

Molecular Formula

C25H32N2O6

Molecular Weight

456.5 g/mol

IUPAC Name

methyl (E)-2-[(2S,3S,7aS,12bS)-7a-acetyloxy-3-ethyl-8-methoxy-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate

InChI

InChI=1S/C25H32N2O6/c1-6-16-13-27-11-10-25(33-15(2)28)22-19(8-7-9-21(22)31-4)26-23(25)20(27)12-17(16)18(14-30-3)24(29)32-5/h7-9,14,16-17,20H,6,10-13H2,1-5H3/b18-14+/t16-,17+,20+,25+/m1/s1

InChI Key

RJTCCQKAKCMBTR-XBULZMPJSA-N

Isomeric SMILES

CC[C@@H]1CN2CC[C@]3(C(=NC4=C3C(=CC=C4)OC)[C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)OC(=O)C

Canonical SMILES

CCC1CN2CCC3(C(=NC4=C3C(=CC=C4)OC)C2CC1C(=COC)C(=O)OC)OC(=O)C

Origin of Product

United States

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